molecular formula C18H19F3N2O4S B3573145 N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B3573145
M. Wt: 416.4 g/mol
InChI Key: MLZGACGAJBDXIV-UHFFFAOYSA-N
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Description

“N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide” is a complex organic compound. It contains several functional groups including an ethoxy group, a methylsulfonyl group, a trifluoromethyl group, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various functional groups would influence its overall shape and properties .


Chemical Reactions Analysis

This compound, like any other, would be expected to undergo chemical reactions that are characteristic of its functional groups. For example, the amide group could participate in hydrolysis reactions, while the trifluoromethyl group could undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with biological molecules in specific ways to exert its effects .

Safety and Hazards

As with any chemical compound, handling this substance would require caution. Its specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. For example, if it shows promise as a drug, further studies could explore its efficacy, safety, and mechanism of action .

Properties

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O4S/c1-3-27-14-10-8-13(9-11-14)23(28(2,25)26)12-17(24)22-16-7-5-4-6-15(16)18(19,20)21/h4-11H,3,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZGACGAJBDXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 2
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N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 3
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N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 4
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 5
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 6
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide

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